2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine
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Overview
Description
2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features a cyclobutyl ring substituted with three pyridine rings, making it a unique and intriguing molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield partially hydrogenated pyridines.
Scientific Research Applications
2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Another pyridine derivative with multiple pyridine rings.
2,2’6’,2’'-Terpyridine: A well-known ligand in coordination chemistry with three pyridine rings.
Uniqueness
2-(2,3,4-Tripyridin-2-ylcyclobutyl)pyridine is unique due to its cyclobutyl ring, which introduces strain and unique reactivity compared to other pyridine derivatives.
Properties
CAS No. |
73069-90-6 |
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Molecular Formula |
C24H20N4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3,4-tripyridin-2-ylcyclobutyl)pyridine |
InChI |
InChI=1S/C24H20N4/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)24(20-12-4-8-16-28-20)23(21)19-11-3-7-15-27-19/h1-16,21-24H |
InChI Key |
FFKLHTJYOABTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2C(C(C2C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
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